d(-)3-Phosphoglyceric acid calcium
Description
Properties
Molecular Formula |
C6H8Ca3O14P2 |
|---|---|
Molecular Weight |
486.30 g/mol |
IUPAC Name |
tricalcium;2-hydroxy-3-phosphonatooxypropanoate |
InChI |
InChI=1S/2C3H7O7P.3Ca/c2*4-2(3(5)6)1-10-11(7,8)9;;;/h2*2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;;3*+2/p-6 |
InChI Key |
BGLWIHNMTRTMIP-UHFFFAOYSA-H |
Canonical SMILES |
C(C(C(=O)[O-])O)OP(=O)([O-])[O-].C(C(C(=O)[O-])O)OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Biological Preparation Using Yeast and Enzymatic Conversion
One classical method for preparing D(-)-3-phosphoglyceric acid involves biological synthesis using yeast and sugar phosphate substrates. This enzymatic approach uses commercial Baker's yeast in the presence of acetaldehyde or other hydrogen acceptors and fluoride ions to catalyze the conversion of sugar phosphates to D(-)-3-phosphoglyceric acid. This method is advantageous because it uses readily available yeast and avoids more complex yeast preparations.
- The enzymatic conversion yields a mixture of phosphoglyceric acid isomers.
- D(-)-3-phosphoglyceric acid can be isolated by exploiting differences in solubility of its barium salt compared to other isomers.
- The Ba salt is precipitated and purified, then converted to other salts by ion exchange (e.g., calcium salt).
Chemical Synthesis from D-Glyceric Acid and Metaphosphoric Acid Esters
Total chemical synthesis of D(-)-3-phosphoglyceric acid can be achieved starting from free D-glyceric acid and metaphosphoric acid esters. This method was adapted from procedures originally developed for racemic mixtures and involves phosphorylation of the D-glyceric acid to yield predominantly the D(-) isomer.
- The product mixture contains both D(-)-3-phosphoglyceric acid and D(+)-2-phosphoglyceric acid.
- Separation is achieved by selective precipitation of the barium salt of the 3-phosphoglyceric acid due to its lower solubility.
- Subsequent ion exchange steps convert the barium salt to the calcium salt form.
Purification and Salt Exchange Procedures
Purification is a critical step, especially when preparing the calcium salt form. A commonly referenced purification method involves:
- Conversion of crude phosphoglyceric acid to the barium salt by precipitation using barium chloride.
- Recrystallization of the barium salt three times to improve purity.
- Ion exchange of the barium salt with a calcium-containing resin or solution to replace barium ions with calcium ions.
- Isolation of the calcium salt by filtration, washing, and drying under controlled conditions.
For example, the sodium salt is often purified by converting to the barium salt, recrystallizing, then exchanging barium for sodium via Dowex 50 (Na+ form) resin. Analogously, calcium ion exchange resins or calcium chloride solutions can be used to obtain the calcium salt.
Data Table: Comparative Summary of Preparation Methods
| Preparation Method | Starting Materials | Key Steps | Advantages | Notes |
|---|---|---|---|---|
| Biological enzymatic synthesis | Sugar phosphates, Baker's yeast | Enzymatic conversion, Ba salt precipitation | Uses commercial yeast, mild conditions | Requires ion exchange for Ca salt |
| Chemical synthesis | D-Glyceric acid, metaphosphoric acid esters | Phosphorylation, Ba salt precipitation, ion exchange | Produces mainly D(-) isomer | Separation from 2-PGA needed |
| Purification and salt exchange | Crude phosphoglyceric acid salts | BaCl2 precipitation, recrystallization, ion exchange | High purity salts | Ion exchange resin or salt solution used |
Chemical Reactions Analysis
Types of Reactions: d(-)3-Phosphoglyceric acid calcium undergoes several types of chemical reactions, including:
Oxidation: Conversion to 2-phosphoglycerate by phosphoglycerate mutase.
Reduction: Reduction to glyceraldehyde-3-phosphate in the Calvin-Benson cycle.
Substitution: Phosphorylation to form 1,3-bisphosphoglycerate.
Common Reagents and Conditions:
Oxidation: Requires phosphoglycerate mutase and magnesium ions.
Reduction: Involves glyceraldehyde-3-phosphate dehydrogenase and NADPH.
Substitution: Utilizes ATP and phosphoglycerate kinase.
Major Products:
Oxidation: 2-phosphoglycerate.
Reduction: Glyceraldehyde-3-phosphate.
Substitution: 1,3-bisphosphoglycerate.
Scientific Research Applications
d(-)3-Phosphoglyceric acid calcium has diverse applications in scientific research, including:
Chemistry: Used as a reagent in enzymatic assays and metabolic studies.
Biology: Plays a role in studying glycolysis and photosynthesis pathways.
Medicine: Investigated for its potential in metabolic disorders and energy production.
Industry: Utilized in the production of biochemical reagents and diagnostic kits.
Mechanism of Action
The mechanism of action of d(-)3-phosphoglyceric acid calcium involves its role as an intermediate in glycolysis and the Calvin-Benson cycle. It acts as a substrate for enzymes like phosphoglycerate kinase and phosphoglycerate mutase, facilitating the transfer of phosphate groups and the production of ATP . The molecular targets include enzymes involved in these metabolic pathways, and the pathways involved are glycolysis and photosynthesis .
Comparison with Similar Compounds
Comparison with Other Calcium-Phosphate Compounds
Calcium-phosphate-based compounds are widely used in pharmaceuticals and biochemistry. Below is a comparative analysis:
Key Observations :
- Solubility : Unlike amorphous calcium phosphate (ACP), d(-)-3-phosphoglyceric acid calcium exhibits moderate solubility, making it suitable for aqueous biochemical assays .
- Functionality : While ACP and calcium glycerophosphate are used in bone-related applications, d(-)-3-phosphoglyceric acid calcium is specialized for metabolic studies due to its role in glycolysis and the Calvin cycle .
Comparison with Other 3-PGA Salts
3-Phosphoglyceric acid forms salts with various cations, each with distinct properties:
Key Observations :
- Cation Impact : Calcium and sodium salts are preferred for biological research due to lower toxicity compared to barium. Sodium salts are ideal for liquid chromatography-mass spectrometry (LC-MS) due to high solubility, while calcium salts are used in calcium-dependent enzymatic assays .
- Metabolic Relevance : The calcium salt’s stereospecificity (D-isomer) ensures accurate modeling of natural metabolic processes, unlike racemic mixtures .
Functional Comparison with Analogous Metabolites
3-Phosphoglyceric acid and its derivatives are pivotal in central carbon metabolism:
Key Observations :
Biomedical Research
- Metabolic Reprogramming: d(-)-3-phosphoglyceric acid calcium reversed metabolic dysregulation in pancreatic damage models, restoring levels of glycerol 3-phosphate and phosphoenolpyruvate .
Analytical Chemistry
- LC-MS Quantification: The calcium salt’s moderate solubility requires methanol-water resuspension for LC-MS, unlike sodium salts, which dissolve readily .
Q & A
Q. How can researchers confirm the structural identity of D(-)-3-phosphoglyceric acid calcium in synthetic or extracted samples?
Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to verify the stereochemistry (R-configuration) and calcium coordination. Cross-reference with the CAS registry number [6000-41-5] and molecular formula (C₃H₆O₄·Ca₀.₅·2H₂O) for validation. Infrared (IR) spectroscopy can confirm phosphate and hydroxyl functional groups. Compare spectral data with published standards in databases like ECHA or peer-reviewed structural studies .
Q. What is the metabolic role of 3-phosphoglyceric acid in glycolysis, and how does its calcium salt form influence experimental studies?
Methodological Answer: In glycolysis, 3-phosphoglyceric acid is a key intermediate formed during the conversion of 1,3-bisphosphoglycerate to 2-phosphoglycerate. The calcium salt form stabilizes the compound for in vitro studies, reducing degradation. When designing assays (e.g., enzyme kinetics), dissolve the calcium salt in Tris-HCl buffer (pH 7.1–7.5) with chelators (e.g., EDTA) to avoid interference from free calcium ions in enzymatic reactions .
Q. Which analytical techniques are optimal for quantifying D(-)-3-phosphoglyceric acid calcium in biological matrices?
Methodological Answer: Use coupled enzymatic assays with spectrophotometric detection. For example, link 3-phosphoglyceric acid to NADH consumption via 3-phosphoglycerate kinase (EC 2.7.2.3) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH, EC 1.2.1.12), monitoring absorbance at 340 nm . For higher sensitivity, employ LC-MS/MS with a hydrophilic interaction chromatography (HILIC) column to separate the polar compound from matrix interferences .
Advanced Research Questions
Q. How does 3-phosphoglyceric acid interact with yeast enolase, and what experimental approaches reveal its inhibitory mechanism?
Methodological Answer: 3-Phosphoglyceric acid acts as a competitive inhibitor of yeast enolase (EC 4.2.1.11) by binding to magnesium-dependent active sites. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, Kd) in buffers with varying protonation enthalpies (e.g., Tris vs. phosphate). Calorimetric data show that two Mg²⁰ ions bind anticooperatively to the enzyme dimer, and substrate binding induces proton uptake, altering local pH .
Q. What experimental strategies can resolve contradictions in metabolic flux studies involving 3-phosphoglyceric acid accumulation?
Methodological Answer: When 3-phosphoglyceric acid accumulates (e.g., due to phosphoglycerate mutase inhibition), combine metabolomics (GC-MS or LC-MS) with isotopically labeled glucose (¹³C or ²H) to trace carbon flow through glycolysis vs. the pentose phosphate pathway (PPP). In Saccharomyces cerevisiae, knockout models of BPGM (bisphosphoglycerate mutase) can clarify compensatory pathways. Molecular docking studies (e.g., using AutoDock Vina) further validate enzyme-inhibitor interactions (e.g., PGAM inhibition by protocatechuic acid) .
Q. How can network analysis tools like Metaboverse identify regulatory patterns involving 3-phosphoglyceric acid in disease models?
Methodological Answer: Metaboverse integrates metabolomic data with reaction networks to rank regulatory interactions. For example, in lung adenocarcinoma, 3-phosphoglyceric acid ranks highly (56/940) in "causal networks" analysis. Use Python-based pipelines to parse large metabolite lists, focusing on co-regulated pairs (e.g., spermidine-3-phosphoglyceric acid). Validate findings with CRISPR-interference (CRISPRi) targeting enzymes like phosphoglycerate dehydrogenase (PHGDH) to perturb pathways .
Q. What are the challenges in distinguishing 3-phosphoglyceric acid calcium from structurally similar calcium-phosphorylated metabolites in complex mixtures?
Methodological Answer: Employ tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to differentiate fragment patterns. For example, 3-phosphoglyceric acid (m/z 185.98) produces fragments at m/z 79 (PO₃⁻) and 97 (H₂PO₄⁻), distinct from 2-phosphoglyceric acid (m/z 169.03). Pair with ion chromatography (IC) to resolve isomers. Spike synthetic standards into samples and validate using reference spectra from repositories like MassBank .
Methodological Tables
Q. Table 1: Key Enzymes Involving 3-Phosphoglyceric Acid Calcium
Q. Table 2: Analytical Techniques for 3-Phosphoglyceric Acid Calcium
| Technique | Sensitivity (LOD) | Applications | Limitations |
|---|---|---|---|
| LC-MS/MS (HILIC) | 0.1 ng/mL | Quantification in serum/plasma | Matrix effects in polar solvents |
| NMR Spectroscopy | 1 mM | Structural validation | Low sensitivity |
| Enzymatic Assay | 10 μM | Kinetic studies | Interference from divalent cations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
